molecular formula C12H15F3N2 B13956574 1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine

1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine

Cat. No.: B13956574
M. Wt: 244.26 g/mol
InChI Key: AKBIYCYPMJGIDW-UHFFFAOYSA-N
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Description

1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are widely used in medicinal chemistry due to their ability to interact with various biological targets. The presence of a trifluoromethyl group in the compound enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a 1,3-dipolar cycloaddition reaction.

    Introduction of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the trifluoromethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Benzyl halides, trifluoromethyl halides, and other nucleophiles.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Various derivatives with substituted benzyl or trifluoromethyl groups.

Scientific Research Applications

1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity and influencing biological pathways. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to exert its effects at lower concentrations .

Properties

Molecular Formula

C12H15F3N2

Molecular Weight

244.26 g/mol

IUPAC Name

1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)16-11-6-7-17(9-11)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2

InChI Key

AKBIYCYPMJGIDW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1NC(F)(F)F)CC2=CC=CC=C2

Origin of Product

United States

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